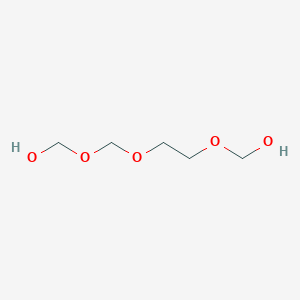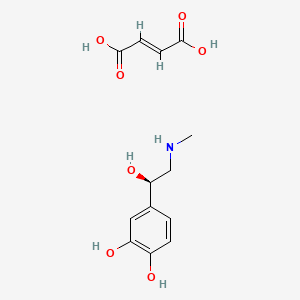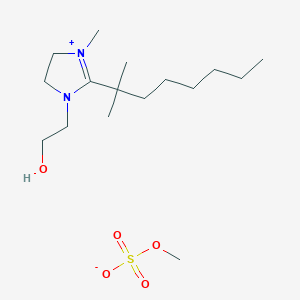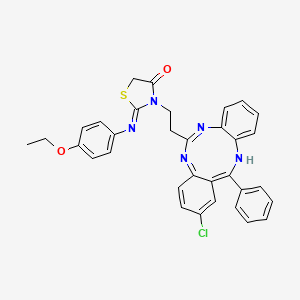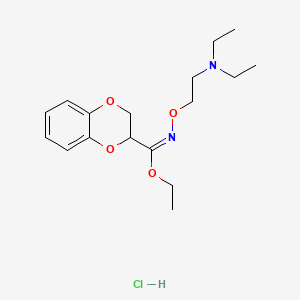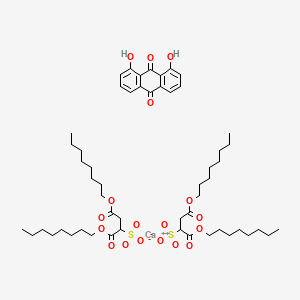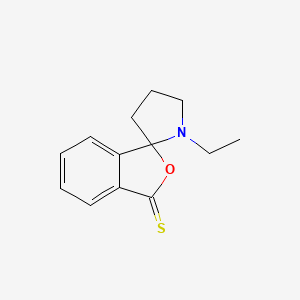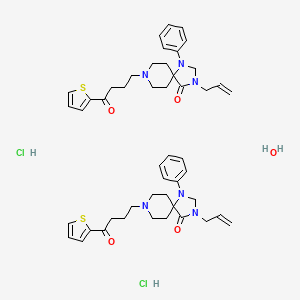
1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a triazaspirodecane core, an allyl group, a phenyl group, and a thenoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may include:
Formation of the spirocyclic core: This step often involves cyclization reactions using appropriate precursors.
Introduction of the allyl group: This can be achieved through allylation reactions.
Attachment of the phenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Incorporation of the thenoyl group: This can be done through acylation reactions using thenoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include:
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Optimization of reaction conditions: Temperature, pressure, and solvent choice can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery.
Medicine: As a candidate for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate involves its interaction with specific molecular targets and pathways. This can include:
Binding to receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro(4,5)decan-4-one derivatives: Compounds with similar spirocyclic cores but different functional groups.
Phenyl-substituted spirocyclic compounds: Compounds with phenyl groups attached to spirocyclic structures.
Thenoyl-substituted compounds: Compounds with thenoyl groups attached to various cores.
Uniqueness
1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties.
Properties
CAS No. |
102395-41-5 |
|---|---|
Molecular Formula |
C48H62Cl2N6O5S2 |
Molecular Weight |
938.1 g/mol |
IUPAC Name |
8-(4-oxo-4-thiophen-2-ylbutyl)-1-phenyl-3-prop-2-enyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrate;dihydrochloride |
InChI |
InChI=1S/2C24H29N3O2S.2ClH.H2O/c2*1-2-14-26-19-27(20-8-4-3-5-9-20)24(23(26)29)12-16-25(17-13-24)15-6-10-21(28)22-11-7-18-30-22;;;/h2*2-5,7-9,11,18H,1,6,10,12-17,19H2;2*1H;1H2 |
InChI Key |
HKWULLJWCUBNML-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=CS3)C4=CC=CC=C4.C=CCN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=CS3)C4=CC=CC=C4.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


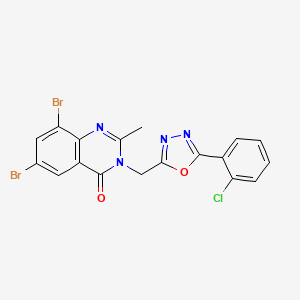
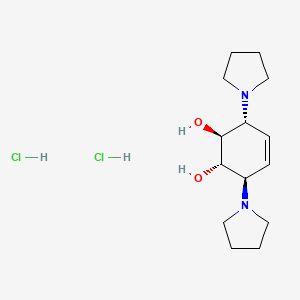

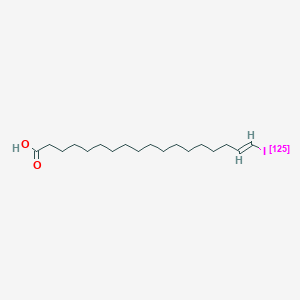
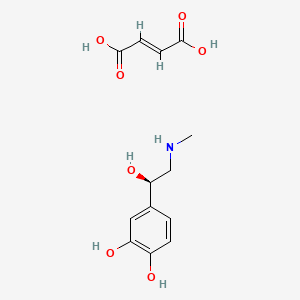
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
